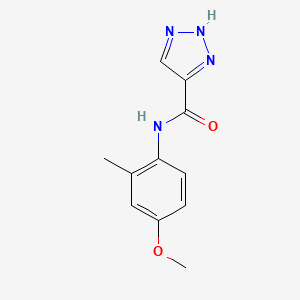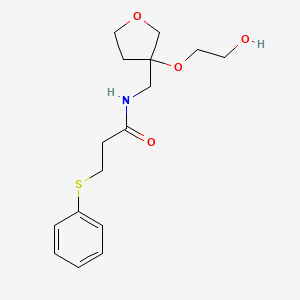![molecular formula C18H20ClN5O3 B2448319 6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887696-46-0](/img/structure/B2448319.png)
6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C18H20ClN5O3 and its molecular weight is 389.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Methods and Applications
- Green Synthesis of Analog Compounds : Using disulfonic acid imidazolium chloroaluminate as a catalyst, researchers synthesized similar compounds through a green, efficient method, highlighting the potential for eco-friendly synthesis of related chemical structures (Moosavi‐Zare et al., 2013).
- Antifungal Agent Synthesis : Novel synthesis methods have been developed for compounds akin to 6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, leading to new classes of azole antifungal agents (RaneDinanath et al., 1988).
Anticancer Properties
- Cytotoxicity Against Cancer Cells : Certain derivatives of this compound have shown significant antiproliferative activity against various human cancer cell lines, marking them as potential candidates for anticancer drugs (Liu et al., 2018).
Pharmaceutical Applications
- Antimicrobial and Antitubercular Agents : Derivatives of the compound have been synthesized and evaluated for their antimicrobial and antitubercular activities, showing promising results against various bacterial strains, including Mycobacterium tuberculosis (Ranjith et al., 2014).
- Vascular Smooth Muscle Cell Proliferation Inhibitors : Some derivatives have been tested and found to inhibit the proliferation of rat aortic vascular smooth muscle cells, indicating potential therapeutic applications in vascular diseases (Ryu et al., 2008).
Other Applications
- Chemical Rearrangement and New Derivatives : Research has been conducted on the molecular rearrangement of similar compounds, leading to the formation of novel indole and imidazolinone derivatives, which could be significant in developing new chemical entities (Klásek et al., 2007).
- Vibrational Spectroscopic Studies : Studies using density functional theory (DFT) calculations have been conducted to understand the vibrational properties of similar compounds, aiding in the characterization of these chemicals (Siddekha et al., 2011).
Propriétés
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-4-7-24-16(25)14-15(21(2)18(24)26)20-17-22(8-9-23(14)17)11-5-6-13(27-3)12(19)10-11/h5-6,10H,4,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYAAMSHFZNLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)OC)Cl)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylpropanamide](/img/structure/B2448243.png)
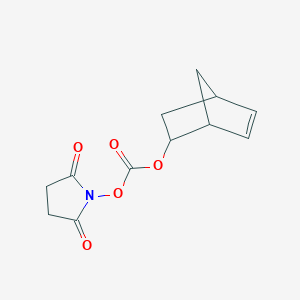
![7-[3-[(4-Chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2448246.png)
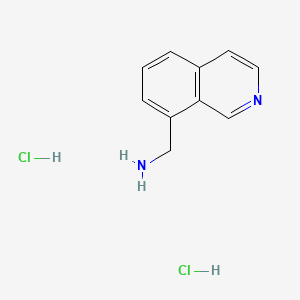
![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2448249.png)
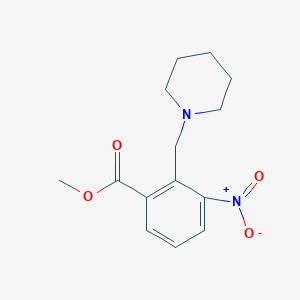

![3-allyl-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448253.png)
